N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiophene ring, a dimethylamino group, and a methoxybenzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Using catalysts to speed up the reaction.
- Employing high-pressure reactors to enhance reaction rates.
- Implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide may have several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development for targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide would depend on its specific biological target. Generally, such compounds may:
Bind to Receptors: Interact with specific receptors to modulate their activity.
Inhibit Enzymes: Act as inhibitors for certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-3-methoxybenzamide: Lacks the thiophene ring, which may alter its biological activity.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the methoxy group, potentially affecting its chemical reactivity and biological properties.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide is unique due to the presence of both the thiophene ring and the methoxybenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)15(13-7-8-21-11-13)10-17-16(19)12-5-4-6-14(9-12)20-3/h4-9,11,15H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLNIDKRJSSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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